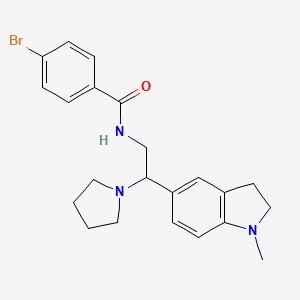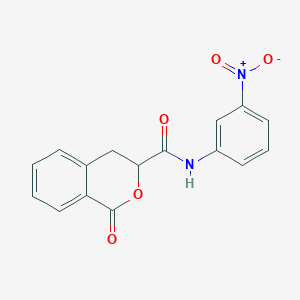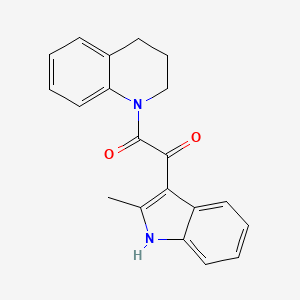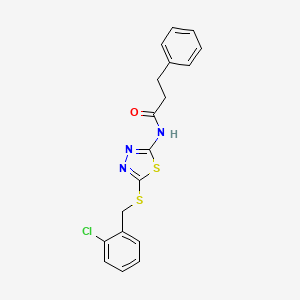
N-(5-((2-chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-((2-chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide is a thiadiazole derivative with potential pharmacological properties. Its chemical structure comprises a thiadiazole ring , a phenyl group , and a propanamide moiety . The compound’s systematic name provides insights into its substituents and functional groups.
Synthesis Analysis
The synthesis of this compound involves several steps, including condensation reactions , substitution , and cyclization . Researchers have explored various synthetic routes to obtain N-(5-((2-chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide. These methods often utilize thiadiazole precursors , such as thiosemicarbazides or thiosemicarbazones, followed by aryl halide coupling and subsequent amidation .
Molecular Structure Analysis
The molecular structure of N-(5-((2-chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide reveals the arrangement of atoms, bond angles, and functional groups. The thiadiazole ring imparts rigidity, while the phenyl group contributes to hydrophobic interactions. The amide linkage connects the two moieties, influencing the compound’s biological activity.
Chemical Reactions Analysis
N-(5-((2-chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide may undergo various chemical reactions, including hydrolysis , oxidation , and reduction . These transformations can alter its pharmacokinetics and bioavailability.
Physical And Chemical Properties Analysis
- Physical Properties :
- Melting Point : Investigate the compound’s melting point to assess its stability and crystallinity.
- Solubility : Determine its solubility in various solvents (e.g., water, organic solvents).
- Color : Note the color of the compound (if available).
- Chemical Properties :
- Acid-Base Behavior : Assess whether it behaves as an acid or a base.
- Stability : Investigate its stability under different conditions (e.g., pH, temperature).
Wissenschaftliche Forschungsanwendungen
Anticancer Activity
Compounds incorporating the 1,3,4-thiadiazole moiety, including derivatives of N-(5-((2-chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide, have been synthesized and evaluated for their potential as anticancer agents. A study highlighted the synthesis of novel pharmacophores containing the thiazole moiety, showing promising results against Hepatocellular carcinoma cell lines (HepG-2), with certain compounds demonstrating significant inhibition of cancer cell growth (Gomha et al., 2017). Additionally, the synthesis of 1,1-dialkylindolium-2-thiolates via base-induced transformation of thiadiazole derivatives underlines the versatility of this chemical framework in generating compounds with potential biological activities, including anticancer properties (Androsov, 2008).
Antimicrobial Agents
The synthesis of 2-phenylamino-thiazole derivatives has demonstrated antimicrobial activity against a range of pathogenic strains. Some synthesized molecules were found to be more potent than reference drugs, particularly against Gram-positive bacterial strains, with certain compounds exhibiting significant growth inhibitory effects (Bikobo et al., 2017). This suggests the potential of N-(5-((2-chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide derivatives in antimicrobial therapy.
Fluorescence Applications
The synthesis and evaluation of N,O-chelated fluorine-boron benzamide complexes containing thiadiazoles revealed excellent photophysical properties, including large Stokes shifts, solid-state fluorescence, and aggregation-induced emission effect (AIEE). These properties suggest applications in fluorescence imaging and as fluorescent probes for various biological studies (Zhang et al., 2017).
Nematocidal Activity
Novel 1,2,4-oxadiazole derivatives containing 1,3,4-thiadiazole amide groups have shown promising nematocidal activities against Bursaphelenchus xylophilus. Some compounds exhibited significant mortality rates, suggesting the potential of these derivatives in developing new nematicides (Liu et al., 2022).
Safety And Hazards
- Toxicity : Evaluate its toxicity profile through in vitro and in vivo studies.
- Environmental Impact : Consider its impact on the environment during synthesis, use, and disposal.
Zukünftige Richtungen
Researchers should explore the compound’s pharmacological activity , target specificity , and potential therapeutic applications . Additionally, investigations into its metabolism , bioavailability , and drug interactions are crucial for clinical development.
Eigenschaften
IUPAC Name |
N-[5-[(2-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3OS2/c19-15-9-5-4-8-14(15)12-24-18-22-21-17(25-18)20-16(23)11-10-13-6-2-1-3-7-13/h1-9H,10-12H2,(H,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTQNNNYOAWNDNQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC(=O)NC2=NN=C(S2)SCC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-((2-chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-amino-4-(1,5-dimethyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)thieno[2,3-b]pyridine-2-carbonitrile](/img/structure/B2588950.png)
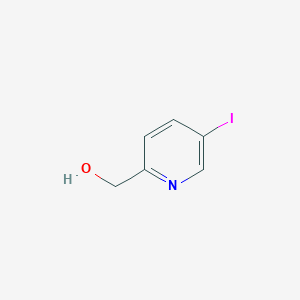
![3-[4-(5-Ethylpyrimidin-2-yl)piperazin-1-yl]-6-(trifluoromethyl)pyridazine](/img/structure/B2588953.png)
![(1-(benzo[d]thiazol-2-yl)-5-isopropyl-1H-pyrazol-3-yl)(2,6-dimethylmorpholino)methanone](/img/structure/B2588955.png)
![N-allyl-2-(3-(4-chlorophenyl)-5,6-dimethyl-2,4-dioxo-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)-N-phenylacetamide](/img/no-structure.png)
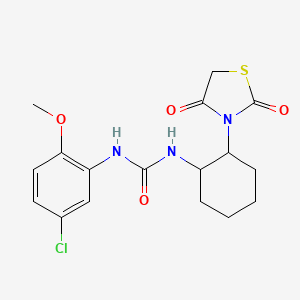
![8-[2-(3,3-dimethyl-2-oxobutoxy)phenyl]-1,3,6,7-tetramethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2588964.png)
![3-[5-(furan-2-yl)-1-methanesulfonyl-4,5-dihydro-1H-pyrazol-3-yl]phenol](/img/structure/B2588965.png)
![N1-(2-(furan-3-yl)-2-hydroxyethyl)-N2-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2588966.png)
![3-{4-[3-(Cyclopropylmethyl)-1,2,4-oxadiazol-5-yl]phenyl}-5-(trifluoromethyl)-1,2,4-oxadiazole](/img/structure/B2588968.png)
